プロスタグランジンB1

説明

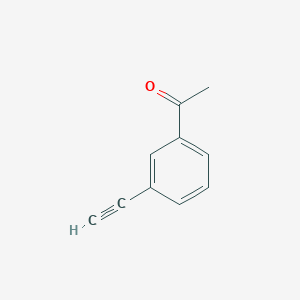

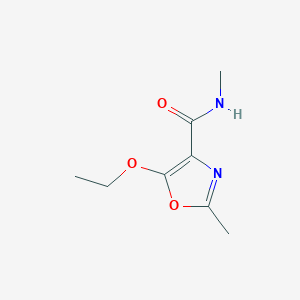

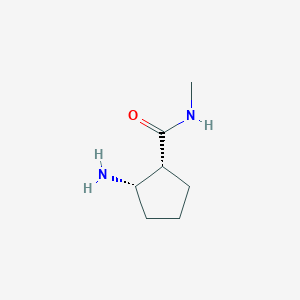

Prostaglandin B1 is a member of the class of prostaglandins B that is prosta-8(12),13-dien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin B1(1-).

prostaglandin B1 is a natural product found in Homo sapiens, Euglena gracilis, and Larix sibirica with data available.

科学的研究の応用

血圧と平滑筋収縮の調節

プロスタグランジンB1を含むプロスタグランジンは、当初、血圧と平滑筋収縮の調節因子として発見されました。 それらは、シクロオキシゲナーゼを介したアラキドン酸代謝から生成される脂質メディエーターです .

肺動脈性肺高血圧症(PAH)の治療

研究により、プロスタグランジンとその受容体は、血管収縮、血管平滑筋細胞増殖、炎症、細胞外マトリックスリモデリングなどのメカニズムを通じて、PAHの発症に重要な役割を果たすことが示されています。 プロスタグランジンから誘導されたプロスタサイクリンおよび関連する薬物は、PAHの臨床治療に使用されてきました .

プロスタノイド受容体研究

プロスタグランジンのシグナル伝達は、Gタンパク質共役型プロスタノイド特異的受容体を伴います。 これらの受容体の発現、特性、調節、作用機序に関する研究は、特にヒトアイソフォームに重点を置いて継続的に行われています .

放射線誘発損傷からの保護

This compoundファミリー由来のプロスタグランジンオリゴマーは、放射線誘発損傷に対する保護の可能性について研究されています。 これらの材料は、15-デヒドロ-プロスタグランジンB1とその誘導体から誘導されます .

イオノフォア活性と免疫応答

PGBXとして知られるPGB1の水溶性ポリマー誘導体は、ヒト多形核白血球(PMN)におけるイオノフォア活性について研究されています。 PGBXは、PMNにおいてスーパーオキシドアニオン生成とリソソーム酵素放出を引き起こす可能性があり、免疫応答調節における役割を示唆しています .

作用機序

Target of Action

Prostaglandins, including PGB1, primarily target prostanoid-specific receptors , which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival . The specific receptors for different prostaglandins include TP for TXA2, IP for PGI2, EPs for PGE2, FP for PGF2α, and DPs for PGD2 .

Mode of Action

Prostaglandins interact with their specific receptors, leading to the activation of various signaling pathways . This leads to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

Prostaglandins, including PGB1, play important roles in various biochemical pathways. They are involved in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . These processes are particularly relevant in conditions such as pulmonary arterial hypertension (PAH) .

Pharmacokinetics

The pharmacokinetics of prostaglandins, including PGB1, are complex and can vary significantly between individuals . Prostaglandins are most often act as autocrine or paracrine signaling agents and most have relatively short half-lives . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PGB1 and their impact on bioavailability.

Result of Action

The action of prostaglandins results in a wide range of physiological effects. They control processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

生化学分析

Biochemical Properties

Prostaglandin B1 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid via the cyclooxygenase pathway . The production of Prostaglandin B1 depends on the availability of substrate and the presence of cyclooxygenases (COXs), constitutively expressed COX-1 or inducible COX-2 . The diversity of Prostaglandin B1 action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Cellular Effects

Prostaglandin B1 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Prostaglandin B1 signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .

Molecular Mechanism

Prostaglandin B1 exerts its effects at the molecular level through specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins . The ability of the same Prostaglandin B1 to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the Prostaglandin B1 binds .

Temporal Effects in Laboratory Settings

It is known that Prostaglandin B1 and other prostaglandins are not stored but are synthesized and released, as needed, and rapidly metabolized .

Metabolic Pathways

Prostaglandin B1 is involved in the arachidonic acid metabolic pathway . It is produced by the enzymatic action of cyclooxygenases on arachidonic acid .

Transport and Distribution

The transport and distribution of Prostaglandin B1 within cells and tissues are facilitated by its amphipathic nature . It acts most often as autocrine or paracrine signaling agents and most have relatively short half-lives .

Subcellular Localization

It is known that Prostaglandin B1 is synthesized as a Golgi membrane-associated protein .

特性

IUPAC Name |

7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMPNRDOVPQIN-VSOYFRJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347609 | |

| Record name | Prostaglandin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-51-2 | |

| Record name | PGB1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)